molecular formula C8H11N3 B8192241 (S)-2-Pyrrolidin-2-yl-pyrazine

(S)-2-Pyrrolidin-2-yl-pyrazine

Cat. No.: B8192241
M. Wt: 149.19 g/mol
InChI Key: BWILWNGVMGQILB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Pyrrolidin-2-yl-pyrazine is a chiral organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Pyrrolidin-2-yl-pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with (S)-pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Pyrrolidin-2-yl-pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce pyrrolidine derivatives with altered functional groups.

Scientific Research Applications

(S)-2-Pyrrolidin-2-yl-pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It finds applications in the production of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of (S)-2-Pyrrolidin-2-yl-pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidin-2-yl-pyrazine: The non-chiral counterpart of (S)-2-Pyrrolidin-2-yl-pyrazine.

    2-Pyrrolidin-2-yl-pyridine: A similar compound with a pyridine ring instead of a pyrazine ring.

    2-Pyrrolidin-2-yl-thiazole: A compound with a thiazole ring, showing different chemical properties.

Uniqueness

This compound is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. The presence of both pyrazine and pyrrolidine rings also imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-2-7(10-3-1)8-6-9-4-5-11-8/h4-7,10H,1-3H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWILWNGVMGQILB-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.